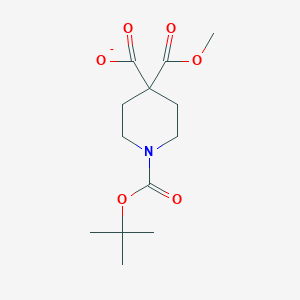
Rock-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rock-IN-32: is a potent inhibitor of Rho-associated protein kinase (ROCK), specifically targeting the ROCK2 isoform with an IC50 value of 11 nanomolar . This compound is widely used in scientific research due to its ability to modulate various cellular processes, including cell proliferation, migration, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rock-IN-32 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process is carefully monitored to maintain the desired chemical properties and to comply with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Rock-IN-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Rock-IN-32 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed to investigate the effects of ROCK inhibition on cell behavior, including proliferation, migration, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK pathways
Mécanisme D'action
Rock-IN-32 exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition disrupts the phosphorylation of downstream substrates, leading to changes in the actin cytoskeleton, cell contraction, and gene expression. The molecular targets of this compound include myosin light chain, LIM kinase, and other proteins involved in cytoskeletal dynamics .
Comparaison Avec Des Composés Similaires
Y-27632: Another ROCK inhibitor with similar inhibitory activity but different chemical structure.
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
GSK429286A: A selective ROCK2 inhibitor with applications in cardiovascular research.
Uniqueness of Rock-IN-32: this compound is unique due to its high specificity for ROCK2 and its potent inhibitory activity at low concentrations. This makes it a valuable tool for studying ROCK-related pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C20H17Cl2N3O2 |
|---|---|
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
(3R,4S)-N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-4-(4-chlorophenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |
Clé InChI |
XBFAFSAUQFDEOK-CVEARBPZSA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1C(C(CN1)C(=O)NC2=C(C=C3C(=C2)C=CNC3=O)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
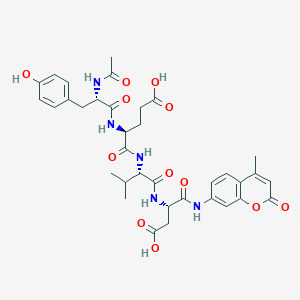
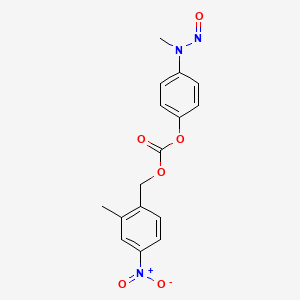

![[(1R,4R,5S,12R,15R,16S)-16-acetyloxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate](/img/structure/B12367812.png)

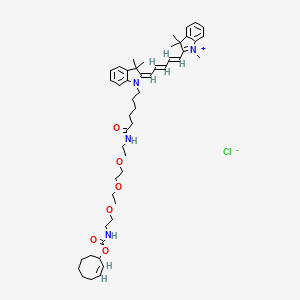
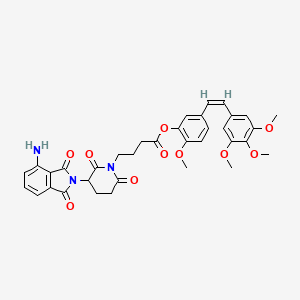

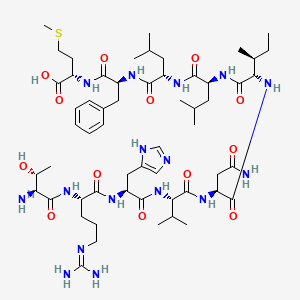
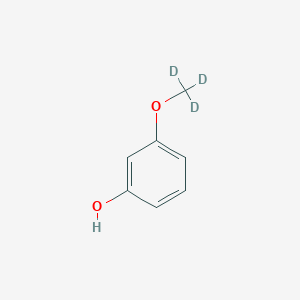
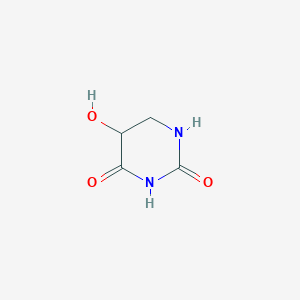
![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)
